molecular formula C15H15NO3 B1355417 3-(Cbz-aminomethyl)phenol CAS No. 75383-61-8

3-(Cbz-aminomethyl)phenol

Cat. No.: B1355417
CAS No.: 75383-61-8
M. Wt: 257.28 g/mol
InChI Key: LQSKRMJMDBYZAY-UHFFFAOYSA-N
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Description

3-(Cbz-aminomethyl)phenol, also known as benzyl 3-hydroxybenzylcarbamate, is a chemical compound with the molecular formula C15H15NO3 and a molecular weight of 257.29 g/mol . This compound is characterized by the presence of a phenol group, an aminomethyl group, and a carbamate group, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

It’s known that this compound is often used in the synthesis of amides , suggesting that it may interact with amines and carboxylic acids or their derivatives.

Mode of Action

The compound “3-(Cbz-aminomethyl)phenol” is a Cbz-protected amine . The Cbz (carboxybenzyl) group is a carbamate-protecting group used in organic synthesis to protect amines . It is added to the amine group to prevent it from reacting prematurely during the synthesis process . The Cbz group can be removed later in the synthesis process using catalytic hydrogenation .

Biochemical Pathways

Given its role in the synthesis of amides , it may be involved in reactions that form amide bonds, which are crucial in the formation of proteins and peptides.

Result of Action

The primary result of the action of “this compound” is the protection of amines during the synthesis of amides . By protecting the amine group, it allows for more controlled reactions and prevents undesired side reactions . After the desired reactions have taken place, the Cbz group can be removed, revealing the original amine group .

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These may include the pH of the reaction environment, the presence of other reactants or catalysts, temperature, and pressure . For example, the removal of the Cbz group typically requires the presence of a catalyst and specific conditions, such as hydrogenation .

Safety and Hazards

Phenol, a component of 3-(Cbz-aminomethyl)phenol, is classified as acutely toxic and can cause severe skin burns and eye damage . It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure .

Future Directions

A recent paper discusses a one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines, which could be a promising approach for facile amidation . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cbz-aminomethyl)phenol typically involves the protection of the amine group using the carbobenzyloxy (Cbz) group. One common method is the reaction of 3-hydroxybenzylamine with benzyl chloroformate (Cbz-Cl) under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium carbonate or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Cbz-aminomethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium dichromate (Na2Cr2O7) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenol.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Similar in structure but lacks the phenol group.

    3-Hydroxybenzylamine: Similar but lacks the carbamate protection.

    N-Boc-aminomethylphenol: Uses a different protecting group (Boc) instead of Cbz.

Uniqueness

3-(Cbz-aminomethyl)phenol is unique due to the presence of both the phenol and carbamate groups, which provide distinct reactivity and protection strategies in organic synthesis. The Cbz group offers orthogonal protection compared to other protecting groups like Boc, allowing for selective deprotection under mild conditions .

Properties

IUPAC Name

benzyl N-[(3-hydroxyphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-14-8-4-7-13(9-14)10-16-15(18)19-11-12-5-2-1-3-6-12/h1-9,17H,10-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSKRMJMDBYZAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30553913
Record name Benzyl [(3-hydroxyphenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75383-61-8
Record name Benzyl [(3-hydroxyphenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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